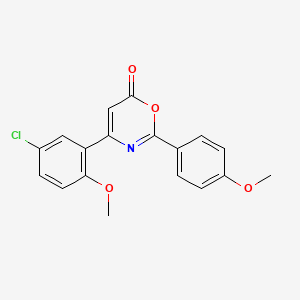
ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications as a pharmaceutical drug. EPMC is a piperidine derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been found to inhibit the activity of cyclin-dependent kinase 5, which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. In addition, this compound has been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in the brain. This compound has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate in lab experiments is that it has been found to have low toxicity and is well-tolerated in animal models. In addition, this compound is relatively easy to synthesize and can be obtained in high yield. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various signaling pathways and enzymes.
Direcciones Futuras
There are several future directions for research on ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate. One direction is to further explore its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its effects on other signaling pathways and enzymes that are involved in the regulation of cell cycle progression and apoptosis. In addition, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides and reducing oxidative stress in the brain.
Propiedades
IUPAC Name |
ethyl 1-(morpholine-4-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-2-19-12(16)11-4-3-5-15(10-11)13(17)14-6-8-18-9-7-14/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQBXHQASBJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
![3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B3953186.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)
![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)
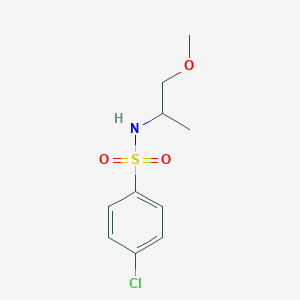
![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
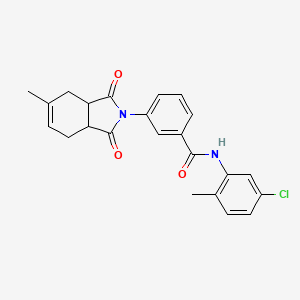
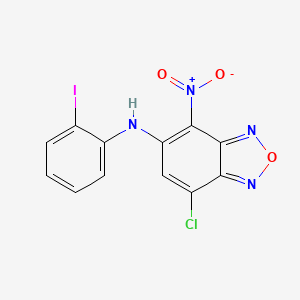
![4-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3953227.png)
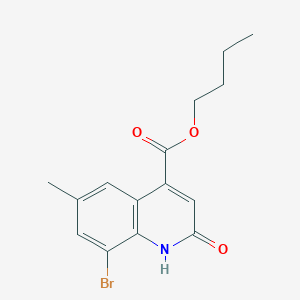
![N-(3-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B3953241.png)

